4-(3,5-Dimethylphenoxy)benzoic acid synthesis and characterization
4-(3,5-Dimethylphenoxy)benzoic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,5-Dimethylphenoxy)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3,5-Dimethylphenoxy)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We present a detailed, field-proven protocol for its synthesis via a modified Ullmann condensation, offering insights into the mechanistic rationale behind the experimental design. Furthermore, this document establishes a full analytical workflow for the structural confirmation and purity assessment of the final compound, detailing the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important diaryl ether.
Introduction and Significance
4-(3,5-Dimethylphenoxy)benzoic acid (C₁₅H₁₄O₃, Molar Mass: 242.27 g/mol ) is a diaryl ether carboxylic acid. The diaryl ether motif is a prevalent scaffold in medicinal chemistry and materials science due to its conformational flexibility and metabolic stability. This specific compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agricultural research.[1] Its derivatives have been investigated for a range of biological activities, aligning with the broader trend of benzoic acid derivatives being explored for therapeutic applications, including as anti-inflammatory and anticancer agents.[1][2] A robust and well-characterized synthetic route is therefore essential for ensuring the quality and reproducibility of downstream research and development.
Synthesis of 4-(3,5-Dimethylphenoxy)benzoic acid
Synthetic Strategy: The Ullmann Condensation
The core structural feature of the target molecule is the C-O bond forming the diaryl ether linkage. While modern methods like the Buchwald-Hartwig C-O coupling exist, the copper-catalyzed Ullmann condensation remains a powerful and widely used method for this transformation.[3][4] The classic Ullmann reaction often requires harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper.[5] However, the development of ligand-accelerated protocols allows the reaction to proceed under significantly milder conditions with catalytic amounts of copper, improving the substrate scope and functional group tolerance.[6]
Our strategy employs a modified Ullmann condensation, coupling 4-iodobenzoic acid with 3,5-dimethylphenol. An aryl iodide is chosen as the starting material due to its higher reactivity compared to the corresponding bromide or chloride, which facilitates a more efficient reaction.[5]
Reaction Mechanism
The copper-catalyzed Ullmann ether synthesis is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:
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Formation of a Copper(I) Phenoxide: The base (K₂CO₃) deprotonates 3,5-dimethylphenol, which then coordinates with the Cu(I) salt.
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Oxidative Addition: The aryl halide (4-iodobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Cu(III) complex, yielding the 4-(3,5-dimethylphenoxy)benzoic acid product and regenerating the active Cu(I) catalyst.
The ligand (e.g., 1,10-phenanthroline) stabilizes the copper intermediates, facilitating the oxidative addition and reductive elimination steps and thereby lowering the activation energy of the reaction.
Diagram of Synthesis
Caption: Ullmann condensation for the synthesis of 4-(3,5-Dimethylphenoxy)benzoic acid.
Detailed Experimental Protocol
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin irritant and should be handled with care.
Materials:
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4-Iodobenzoic acid (1.0 eq)
-
3,5-Dimethylphenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid, 3,5-dimethylphenol, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the Cu(I) catalyst.
-
Solvent Addition: Add anhydrous DMF via syringe.
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Heating: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 1 M HCl. This will neutralize the base and protonate the carboxylic acid product, causing it to precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel to yield the pure 4-(3,5-Dimethylphenoxy)benzoic acid.[7]
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques form a standard validation workflow.
Diagram of Characterization Workflow
Caption: Standard workflow for the purification and characterization of the target compound.
Expected Analytical Data
The following table summarizes the predicted data for 4-(3,5-Dimethylphenoxy)benzoic acid based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | δ ~12.5-13.0 ppm: (s, 1H, broad) - COOH proton. δ ~8.0 ppm: (d, 2H) - Aromatic protons ortho to COOH. δ ~7.0 ppm: (d, 2H) - Aromatic protons meta to COOH. δ ~6.7-6.8 ppm: (s, 1H & s, 2H) - Aromatic protons on the dimethylphenoxy ring. δ ~2.3 ppm: (s, 6H) - Protons of the two -CH₃ groups. |
| ¹³C NMR | δ ~167 ppm: Carboxylic acid carbon (C=O). δ ~162 ppm: Aromatic carbon attached to the ether oxygen (benzoic acid side). δ ~158 ppm: Aromatic carbon attached to the ether oxygen (dimethylphenol side). δ ~140 ppm: Aromatic carbons attached to the methyl groups. δ ~115-132 ppm: Remaining aromatic carbons. δ ~21 ppm: Methyl carbons (-CH₃). |
| IR Spectroscopy | ~2500-3300 cm⁻¹: Very broad band, O-H stretch of the carboxylic acid dimer hydrogen bond.[8] ~1680-1710 cm⁻¹: Strong, sharp absorption, C=O stretch of the carboxylic acid.[9] ~1240-1260 cm⁻¹: Strong absorption, Aryl-O-C asymmetric stretch of the diaryl ether. ~1600, ~1500 cm⁻¹: Medium absorptions, C=C stretching in the aromatic rings. |
| Mass Spec. (EI) | m/z 242: Molecular ion peak [M]⁺.[10] m/z 225: [M-OH]⁺, loss of the hydroxyl radical. m/z 197: [M-COOH]⁺, loss of the carboxyl group.[11] m/z 121: [C₇H₅O₂]⁺, benzoyl cation fragment. |
Rationale for Expected Data
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¹H NMR: The spectrum is expected to be highly characteristic. The broad singlet far downfield is a classic signal for a carboxylic acid proton. The two doublets for the benzoic acid portion indicate a 1,4-disubstitution pattern. The singlets for the dimethylphenoxy ring protons and the large singlet for the two equivalent methyl groups confirm that part of the structure.
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IR Spectroscopy: The most telling signals are from the carboxylic acid functional group. The extremely broad O-H stretch, resulting from strong hydrogen bonding in the dimeric form of the acid, and the intense C=O carbonyl stretch are definitive indicators of this group's presence.[8][9] The strong band around 1250 cm⁻¹ confirms the presence of the aryl ether linkage.[12]
-
Mass Spectrometry: The molecular ion peak at m/z 242 confirms the molecular weight of the compound. The fragmentation pattern, particularly the loss of the hydroxyl and carboxyl groups, is a well-documented fragmentation pathway for aromatic carboxylic acids and provides further structural evidence.[11][13]
Conclusion
This guide outlines a reliable and well-documented approach for the synthesis and characterization of 4-(3,5-Dimethylphenoxy)benzoic acid. The modified Ullmann condensation presented here offers an efficient route to this valuable diaryl ether intermediate. The detailed characterization workflow, including predicted data from NMR, IR, and Mass Spectrometry, provides a robust framework for validating the structure and purity of the final product. Adherence to these protocols will ensure the production of high-quality material suitable for advanced applications in pharmaceutical and chemical research.
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